molecular formula C8H9FO B1295314 4-Fluoro-3-methylanisole CAS No. 2338-54-7

4-Fluoro-3-methylanisole

Cat. No. B1295314
CAS RN: 2338-54-7
M. Wt: 140.15 g/mol
InChI Key: XZBXPBDJLUJLEU-UHFFFAOYSA-N
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Patent
US05420151

Procedure details

The title compound was prepared according to a method reported by Hay and Blanchard [Canad. J. Chem. 43, 1306 (1965)]. In a three-necked round-bottom flask (1000 mL), equipped with a magnetic stirrer, thermometer, reflux condensor and a gas distribution tube, cobalt(II)acetate tetrahydrate (12.6 g; 51 mmol) was dissolved in glacial acetic acid (404 mL) by stirring. Commercial 4-fluoro-3-methylanisole (35.4, 252 mmol) and 33% HBr in acetic acid (10.1 mL; 51 mmol) were added and then the mixture was heated on an oil-bath to 90°-95° C. All the time a stream of oxygen was passed through the solution at a rate of about 660 mL/min. After 3 hours the reaction mixture was cooled to room temperature and then rotary evaporated to dryness.
Quantity
252 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
404 mL
Type
reactant
Reaction Step Three
Quantity
12.6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1C=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1C.Br.O=O.[C:14]([OH:17])(=[O:16])[CH3:15]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[CH:6][C:15]=1[C:14]([OH:17])=[O:16] |f:4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
252 mmol
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
404 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
12.6 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-necked round-bottom flask (1000 mL), equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on an oil-bath to 90°-95° C
CUSTOM
Type
CUSTOM
Details
rotary evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.